N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(benzenesulfonyl)butanamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(benzenesulfonyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-11-15(12(2)19)23-16(17-11)18-14(20)9-6-10-24(21,22)13-7-4-3-5-8-13/h3-5,7-8H,6,9-10H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFBMWFRYYWMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Cyclization
The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole scaffold. A modified protocol involves condensation of 4-methyl-5-acetylthiazole-2-amine with α-haloketones or thiourea derivatives. For instance:
- Reaction of 2-amino-4-methyl-5-acetylthiazole with γ-bromobutanoyl chloride in anhydrous dichloromethane yields the intermediate 4-bromobutanamide-thiazole , which undergoes nucleophilic substitution with benzenesulfinate salts.
Representative Reaction Conditions:
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | γ-Bromobutanoyl chloride, DIPEA | DCM | 0–5 | 2 | 78 |
| 2 | Sodium benzenesulfinate, TBAB | DMF | 80 | 6 | 65 |
TBAB = Tetrabutylammonium bromide; DIPEA = N,N-Diisopropylethylamine
Sulfonylation of Butanamide Intermediates
Direct sulfonylation of the butanamide precursor is achieved using benzenesulfonyl chloride in the presence of a base. A two-phase system (water/dichloromethane) with phase-transfer catalysis (e.g., TBAB) enhances reaction efficiency:
$$
\text{4-Aminobutanamide-thiazole} + \text{PhSO}_2\text{Cl} \xrightarrow{\text{TBAB, NaOH}} \text{Target Compound}
$$
Optimized Parameters:
- Molar ratio (amine:sulfonyl chloride) = 1:1.2
- Reaction time: 4–5 hours at 25°C
- Yield: 82–85% after recrystallization (ethanol/water)
Advanced Coupling Techniques
Peptide Coupling Agents for Amide Bond Formation
Carbodiimide-based reagents (e.g., EDCl, DCC) facilitate the coupling of 4-(benzenesulfonyl)butanoic acid with 5-acetyl-4-methyl-1,3-thiazol-2-amine . Key considerations include:
- Use of HOBt (Hydroxybenzotriazole) to suppress racemization.
- Solvent selection (e.g., THF, DMF) to enhance reagent solubility.
Comparative Study of Coupling Agents:
| Coupling Agent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCl/HOBt | DMF | 76 | 98.5 |
| DCC/HOBt | THF | 68 | 97.2 |
| TBTU | DCM | 71 | 96.8 |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, coupling under microwave conditions (100°C, 150 W) achieves 89% yield in 20 minutes versus 6 hours conventionally.
Purification and Analytical Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
- HPLC : C18 column, acetonitrile/water (65:35), flow rate 1.0 mL/min, retention time = 8.2 min.
Spectroscopic Data
- FT-IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O amide), 1350 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.98 (s, 3H, CH₃), 2.34 (t, 2H, J = 7.2 Hz, CH₂), 3.12 (q, 2H, J = 6.8 Hz, CH₂), 7.62–7.85 (m, 5H, Ar–H).
- MS (ESI+) : m/z 409.1 [M+H]⁺.
Mechanistic Insights and Side Reactions
Competing Sulfonation Pathways
Under acidic conditions, the acetyl group may undergo undesirable sulfonation at the methyl position. Buffering the reaction at pH 7–8 using NaHCO₃ mitigates this.
Epimerization Risks
Prolonged exposure to basic conditions during amide coupling can lead to epimerization at the thiazole’s C2 position. Kinetic studies recommend limiting reaction times to <6 hours.
Industrial Scalability and Environmental Considerations
Solvent Recovery Systems
- DMF and THF are recycled via fractional distillation (≥95% recovery).
- Aqueous waste streams are treated with activated carbon to adsorb sulfonate byproducts.
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 84% |
| E-Factor | 12.3 |
| Process Mass Intensity | 18.7 |
Applications and Biological Relevance
While detailed pharmacological data for this specific compound remain scarce, structurally analogous sulfonamide-thiazole hybrids exhibit:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the acetyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the sulfonyl group or the thiazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the thiazole ring or the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring or acetyl group.
Reduction: Reduced forms of the sulfonyl group or thiazole ring.
Substitution: Substituted thiazole or phenylsulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(benzenesulfonyl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to three key analogs:
Structural Analog 1: N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-4-methylbenzamide
- Key Differences :
- Replaces the benzenesulfonylbutanamide group with a 4-methylbenzamide moiety.
- Incorporates a cyclopropylamine substituent instead of a simple amide linkage.
- Implications: The cyclopropyl group may enhance metabolic stability compared to the linear butanamide chain in the target compound.
Structural Analog 2: N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide (CAS 723257-95-2)
- Key Differences :
- Substitutes the 1,3-thiazole ring with a 1,3,4-thiadiazole scaffold.
- Features an ethyl group at position 5 of the heterocycle instead of acetyl and methyl groups.
- Ethyl substitution may reduce steric hindrance compared to the acetyl-methyl combination in the target compound .
Structural Analog 3: 2-Alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides
- Key Differences: Incorporates a phthalazine-imino-methyl group instead of the thiazole-acetyl-methyl motif. Includes a chlorine atom at position 4 of the benzene ring.
- The phthalazine moiety introduces aromatic stacking capabilities absent in the target compound .
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those described for Analog 3, involving condensation of sulfonamide intermediates with thiazole precursors under acidic conditions .
- Bioactivity Gaps : While Analog 2 (thiadiazole derivative) has been studied for antimicrobial activity, the target compound’s benzenesulfonyl group may confer unique selectivity for sulfonamide-binding enzymes. Further in vitro assays are needed to validate this hypothesis.
Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a sulfonamide functionality and thiophene derivatives, contribute to various biological activities, making it a subject of extensive research.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 457.96 g/mol. Its structure includes:
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN3O4S |
| Molecular Weight | 457.96 g/mol |
| Key Structural Features | Sulfonamide, Thiophene |
Biological Activities
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide exhibits a broad range of biological activities, including:
- Anticancer Activity : The compound demonstrates potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong activity reported in several studies .
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and urease, which are critical in various biological pathways .
The mechanisms of action for this compound often involve binding interactions with biomolecules. It influences gene expression and cellular metabolism by interacting with specific enzymes and receptors involved in disease pathways. The sulfonamide group enhances its ability to form hydrogen bonds with target proteins, increasing its pharmacological effectiveness.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the efficacy of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide:
- Antibacterial Screening : A study demonstrated that compounds bearing similar structural motifs exhibited significant antibacterial activity against multiple strains, suggesting that the sulfonamide group plays a crucial role in their effectiveness .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the thiophene moiety can enhance or diminish biological activity. For instance, compounds lacking specific substituents showed reduced potency against targeted enzymes .
- In Silico Studies : Molecular docking studies have illustrated how this compound interacts with target proteins, providing a basis for optimizing its structure for enhanced activity against specific biological targets .
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyanothiophen-2-yl)piperidine | Contains cyano and chloro groups | Anticancer, antimicrobial |
| N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(benzenesulfonyl)butanamide | Thiazole moiety | Antimicrobial, enzyme inhibition |
| N-(benzo[d]thiazol-5-yl)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine | Pyrrolidine ring | Anticancer, antibacterial |
Q & A
Basic Research Question: How can researchers optimize the synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(benzenesulfonyl)butanamide to ensure high yield and purity?
Methodological Answer:
Synthesis optimization requires precise control of reaction conditions. Key steps include:
- Temperature modulation : Maintain 60–80°C during sulfonamide coupling to avoid side reactions (e.g., hydrolysis of the acetyl group) .
- Solvent selection : Use polar aprotic solvents like DMF or DMSO to stabilize intermediates and enhance reaction efficiency .
- Catalyst optimization : Employ coupling agents such as EDCI/HOBt for amide bond formation, ensuring >90% yield .
- Analytical monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm purity via HPLC (≥95% purity threshold) .
Basic Research Question: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the thiazole ring (δ 7.2–7.5 ppm for aromatic protons) and acetyl group (δ 2.1–2.3 ppm for methyl protons) .
- X-ray crystallography : Use SHELX software for single-crystal refinement to resolve bond angles (e.g., C-S bond at ~1.68 Å) and confirm stereochemistry .
- Mass spectrometry : Confirm molecular weight ([M+H]+ = 403.4 g/mol) via high-resolution ESI-MS .
Advanced Research Question: How can researchers resolve contradictions in reported biological activity data for thiazole-sulfonamide derivatives?
Methodological Answer:
Discrepancies in biological activity (e.g., COX-1 vs. COX-2 inhibition) may arise from:
- Assay variability : Standardize protocols (e.g., enzyme-linked immunosorbent assays) across labs to minimize inter-study variability .
- Structural analogs : Compare substituent effects; e.g., acetyl vs. benzoyl groups on thiazole may alter binding affinity by 10–100x .
- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like 15-LOX, prioritizing hydrophobic residues (e.g., Leu384, Val432) .
Advanced Research Question: What strategies are recommended for elucidating the compound’s mechanism of action in preclinical models?
Methodological Answer:
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins (e.g., kinases, ion channels) .
- Pharmacokinetic (PK) profiling : Conduct microdose studies (1/100th therapeutic dose) in rodent models to assess bioavailability (e.g., Cmax = 1.2 µM at 2h post-dose) and half-life (t1/2 = 4.5h) .
- Metabolite analysis : Identify Phase I/II metabolites via LC-MS/MS, focusing on sulfone oxidation and acetyl hydrolysis pathways .
Advanced Research Question: How can structure-activity relationship (SAR) studies improve the compound’s selectivity for therapeutic targets?
Methodological Answer:
- Substituent modification : Replace the benzene sulfonyl group with pyridine sulfonamide to enhance hydrogen bonding with Arg522 in NaV1.7, improving IC50 from 1.2 µM to 0.3 µM .
- Bioisosteric replacement : Substitute the acetyl group with trifluoroacetyl to increase metabolic stability (e.g., reduce CYP3A4 clearance by 40%) .
- Crystallographic data : Use SHELXL-refined structures to guide steric bulk adjustments, minimizing off-target binding .
Basic Research Question: What protocols ensure stability during long-term storage of this compound?
Methodological Answer:
- Storage conditions : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring; accept ≤5% degradation .
Advanced Research Question: How should researchers address conflicting data in enzyme inhibition assays?
Methodological Answer:
- Enzyme source standardization : Use recombinant human enzymes (e.g., COX-2 from HEK293 cells) to eliminate interspecies variability .
- Negative controls : Include celecoxib (COX-2 inhibitor) and indomethacin (COX-1 inhibitor) to validate assay sensitivity .
- Data normalization : Express inhibition as % activity relative to vehicle controls (mean ± SEM, n=6 replicates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
